

Oxazine 170 Perchlorate: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Oxazine 170 perchlorate	
Cat. No.:	B12059921	Get Quote

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This technical guide provides an in-depth overview of **Oxazine 170 perchlorate**, a fluorescent dye with significant applications in biomedical research and drug development. This document furnishes researchers, scientists, and professionals in drug development with essential technical data, experimental insights, and workflow visualizations to effectively utilize this compound in their studies.

Core Compound Information

Oxazine 170 perchlorate is a lipophilic cationic dye known for its utility in fluorescence microscopy, flow cytometry, and as a laser dye. Its distinct spectral properties make it a valuable tool for probing cellular structures and functions.

Quantitative Data Summary

A compilation of the key physical and chemical properties of **Oxazine 170 perchlorate** is presented below for easy reference.



Property	Value	Citations
CAS Number	62669-60-7	[1][2]
Molecular Weight	431.87 g/mol	[2][3][4]
Molecular Formula	C21H22CIN3O5	[2][4]
Synonyms	Oxazine 720	[1]
Melting Point	260 °C (decomposes)	[4]
Maximum Absorption (λmax)	624 nm	
Appearance	Solid powder	[2]

Experimental Applications and Protocols

Oxazine 170 perchlorate is extensively used for labeling and visualizing cellular components, particularly mitochondria, due to its membrane potential-dependent accumulation. Below are generalized protocols for its application in fluorescence microscopy and flow cytometry, which should be optimized for specific cell types and experimental conditions.

Fluorescence Microscopy Protocol for Mitochondrial Staining

- Reagent Preparation: Prepare a stock solution of Oxazine 170 perchlorate (e.g., 1 mM) in dimethyl sulfoxide (DMSO).
- Cell Culture: Grow cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
- Staining:
 - Dilute the Oxazine 170 perchlorate stock solution in a serum-free medium or a buffered salt solution to a final working concentration (typically in the range of 10-100 nM).
 - Remove the cell culture medium and wash the cells with a buffered solution.
 - Incubate the cells with the staining solution for 15-30 minutes at 37°C.



- Washing: Remove the staining solution and wash the cells two to three times with a fresh medium or buffer to remove excess dye.
- Imaging: Mount the coverslips or dishes on a fluorescence microscope equipped with appropriate filters for excitation and emission (Excitation/Emission maxima are around 620/640 nm). Acquire images using a high-numerical-aperture objective.

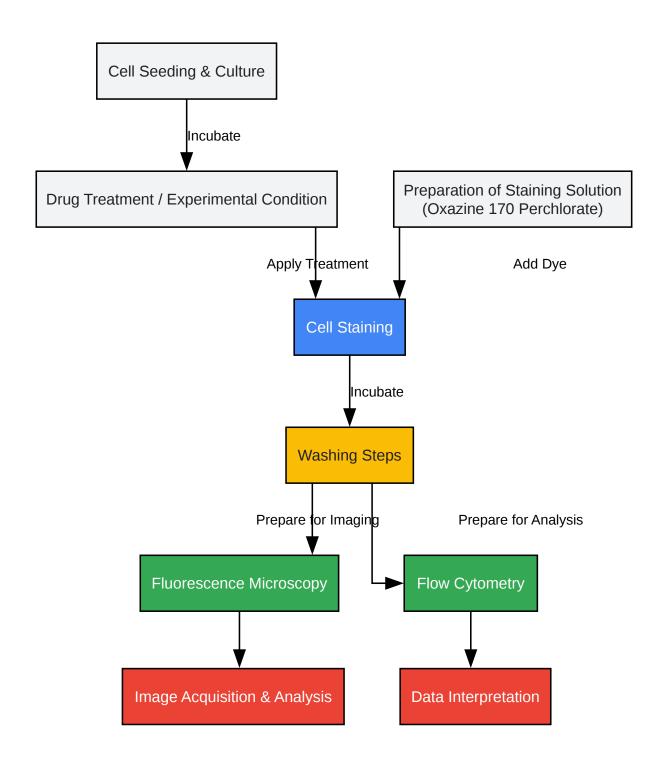
Flow Cytometry Protocol for Analyzing Mitochondrial Membrane Potential

- Cell Preparation: Harvest cells and prepare a single-cell suspension in a suitable buffer (e.g., PBS with 1% BSA).
- Staining: Add the **Oxazine 170 perchlorate** working solution to the cell suspension. The final concentration may range from 10 to 100 nM.
- Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
- Analysis: Analyze the stained cells on a flow cytometer using the appropriate laser for excitation (e.g., a red laser at ~633 nm) and a corresponding emission filter.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for a cell-based fluorescence assay using **Oxazine 170 perchlorate**.





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References

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